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molecular formula C11H10FNO6 B2613832 Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate CAS No. 147124-34-3

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Cat. No. B2613832
M. Wt: 271.2
InChI Key: BFQLFVFACPPWDX-UHFFFAOYSA-N
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Patent
US06900335B2

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer and a gas inlet tube and having an inner volume of 100 ml were charged 3.93 g (14.2 mmol) of dimethyl -2-(5-fluoro-2-nitrophenyl)malonate synthesized according to Example 1 with a purity of 98%, 0.5 g (0.12 mmol as a palladium atom) of 5% by weight palladium/carbon (49% hydrated product) and 50 ml of ethyl acetate under argon atmosphere. Then, the inner system was replaced with hydrogen, and the mixture was reacted under a hydrogen pressure of 0.15 MPa at 20° C. for 2 hours. After completion of the reaction, the catalyst was filtered off by filtrating the reaction mixture and then the filtrate was concentrated under reduced pressure, and the resulting concentrate was purified by silica gel column chromatography (filler: Daisogel 1002w, eluent: chloroform) to obtain 2.76 g (isolation yield: 92%) of 5-fluoro-3-methoxycarbonyloxindole as white crystals with a purity of 99% (areal percentage by high performance liquid chromatography).
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH:4]([C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[N+:16]([O-])=O)[C:5](OC)=[O:6].[H][H]>[Pd].C(OCC)(=O)C>[F:15][C:13]1[CH:14]=[C:9]2[C:10](=[CH:11][CH:12]=1)[NH:16][C:5](=[O:6])[CH:4]2[C:3]([O:2][CH3:1])=[O:19]

Inputs

Step One
Name
Quantity
3.93 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=CC(=C1)F)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask made of glass
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
synthesized
CUSTOM
Type
CUSTOM
Details
the mixture was reacted under a hydrogen pressure of 0.15 MPa at 20° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
FILTRATION
Type
FILTRATION
Details
by filtrating the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the resulting concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (filler: Daisogel 1002w, eluent: chloroform)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(NC2=CC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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